molecular formula C9H10N2O3 B1306872 N-methyl-N-(2-nitrophenyl)acetamide CAS No. 7418-33-9

N-methyl-N-(2-nitrophenyl)acetamide

Cat. No.: B1306872
CAS No.: 7418-33-9
M. Wt: 194.19 g/mol
InChI Key: KYRBLTADDMVJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Nitrophenyl Acetamides in Organic Chemistry

Nitrophenyl acetamides, as a class of compounds, are of considerable importance in organic synthesis, serving as versatile intermediates for a variety of valuable products. Their utility stems from the presence of two key functional groups: the nitro group and the acetamide (B32628) group. The nitro group can be readily reduced to an amino group, opening up pathways for the synthesis of a wide array of aromatic amines, which are themselves crucial building blocks.

Historically, nitrophenyl acetamides have been instrumental in the production of dyes and pigments. For instance, N-(4-nitrophenyl)acetamide is a known intermediate in the synthesis of some dyes. wikipedia.org The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, is a classic method for producing azo dyes.

Furthermore, these compounds serve as precursors in the pharmaceutical industry. A notable example is the use of N-(4-nitrophenyl)acetamide as a semi-product in the synthesis of N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen. jcbsc.orgresearchgate.net The general synthetic route often involves the nitration of acetanilide, which can produce a mixture of ortho and para isomers. jcbsc.orgresearchgate.net The acetamido group in these molecules is an ortho-para directing group, though steric hindrance can influence the ratio of the products. derpharmachemica.com

Historical Perspectives on Related Arylacetamide Derivatives

The history of arylacetamide derivatives is deeply intertwined with the development of synthetic medicinal chemistry. The parent compound, acetanilide (N-phenylacetamide), was one of the first synthetic drugs to be widely used as an analgesic and antipyretic in the late 19th century. digitellinc.comeurekaselect.comwikipedia.org Its discovery in 1886 as a fever-reducing agent, marketed under the name Antifebrin, marked a significant milestone in the shift from naturally derived remedies to synthetic pharmaceuticals. wikipedia.org

However, the use of acetanilide was soon curtailed due to its toxicity, most notably its propensity to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis. digitellinc.comwikipedia.org This prompted the search for safer alternatives.

This search led to the development of phenacetin (N-(4-ethoxyphenyl)acetamide) in 1887 by the Bayer Company. digitellinc.com Phenacetin proved to be a more effective and less toxic analgesic and antipyretic than acetanilide and was a common component of analgesic mixtures for many decades. digitellinc.com It was later discovered that the analgesic effects of both acetanilide and phenacetin are primarily due to their metabolism in the body to paracetamol (acetaminophen). wikipedia.org However, long-term use of phenacetin was eventually linked to kidney damage and cancer, leading to its withdrawal from the market in many countries in the latter half of the 20th century. digitellinc.com This historical progression from acetanilide to phenacetin and finally to the widespread use of paracetamol illustrates the iterative process of drug development, driven by the need for improved safety and efficacy.

Current Research Landscape and Gaps for N-methyl-N-(2-nitrophenyl)acetamide

The current body of scientific literature on this compound is notably sparse. While its chemical structure is well-defined and its basic properties can be inferred from its constituent functional groups, there is a significant lack of published research detailing its specific synthesis, reactivity, or potential applications.

General synthetic strategies for N-methylated nitrophenyl acetamides can be postulated. For instance, the N-methylation of 2-nitroacetanilide would be a direct route to this compound. Reagents such as dimethyl sulfate or methyl iodide in the presence of a base are commonly used for such N-alkylation reactions.

The ortho-position of the nitro group relative to the N-methylacetamido group is expected to introduce steric hindrance, which could influence the conformation of the molecule and its reactivity. iucr.org For example, in related ortho-substituted nitrobenzenes, the nitro group can be twisted out of the plane of the benzene ring, which can affect its electronic interactions with the ring and other substituents. iucr.org In some ortho-nitro anilides and related compounds, intramolecular hydrogen bonding between the amide proton and an oxygen of the nitro group has been observed, which can affect their chemical and physical properties. iucr.org However, in this compound, the absence of an N-H proton precludes this specific type of intramolecular hydrogen bonding.

The primary research gap for this compound is the lack of empirical data. There is a need for studies that report its detailed synthesis and purification, comprehensive spectroscopic characterization (e.g., NMR, IR, and mass spectrometry), and an investigation of its fundamental chemical reactivity. Potential areas of investigation could include its photochemical reactions, given the known photochemistry of some ortho-nitro aromatic compounds, or its utility as a precursor for heterocyclic synthesis. Without such foundational research, the potential of this compound as a building block in synthetic chemistry or as a molecule of interest in other scientific fields remains largely unexplored.

Established Synthetic Routes to this compound and its Analogs

Traditional synthetic approaches for this compound and related compounds rely on fundamental organic reactions such as acylation, nitration, and alkylation. The specific route chosen often depends on the availability of starting materials and the desired regioselectivity.

The acylation of a substituted aniline, specifically N-methyl-2-nitroaniline, is a direct method for synthesizing the target compound. This reaction involves treating the secondary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetamide.

For instance, the synthesis of an analog, N-(4-Methoxy-2-nitrophenyl)acetamide, is achieved by the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid. The reaction proceeds at room temperature over 18 hours. nih.goviucr.org This method highlights the general applicability of acylating nitroanilines to produce the corresponding acetamides. While this example illustrates the acylation of a primary amine, the principle extends to secondary amines like N-methyl-2-nitroaniline.

Table 1: Representative Acylation Reactions for Acetamide Synthesis

Starting Material Acetylating Agent Solvent Product
4-methoxy-2-nitroaniline Acetic Anhydride Acetic Acid N-(4-Methoxy-2-nitrophenyl)acetamide nih.gov

The general procedure for acylation can involve dissolving the amine in a suitable solvent like dichloromethane, adding a base such as triethylamine (NEt3), and then introducing the acid chloride dropwise. rsc.org

An alternative strategy involves introducing the nitro group to an already acylated aniline. The nitration of acetanilide, for example, is a well-established electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH3) is an ortho-, para-directing activator, meaning it directs incoming electrophiles (like the nitronium ion, NO2+) to the positions ortho and para to itself. jcbsc.org The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to prevent side reactions. jcbsc.org

However, applying this sequence to an N-methylated starting material presents challenges. Research on the nitration of N-methylacetanilide with acetyl nitrate has shown that the major product is 4-nitro-N-methylacetanilide, with no ortho-isomer being detected. cdnsciencepub.com This strong preference for para-substitution suggests that a simple nitration of N-methylacetanilide is not a viable route for the synthesis of this compound. The steric hindrance from the N-methyl group and the electronic effects likely favor the formation of the para product.

Therefore, this approach is more suitable for synthesizing the unmethylated analog, N-(2-nitrophenyl)acetamide (o-nitroacetanilide), which can then be methylated in a subsequent step.

Table 2: Isomer Distribution in the Nitration of Acetanilides

Substrate Nitrating Agent Major Product(s) Reference
N-phenylacetamide HNO3 / H2SO4 p-nitroacetanilide and o-nitroacetanilide jcbsc.org

A highly effective and common route involves the N-alkylation of an acetamide precursor, specifically N-(2-nitrophenyl)acetamide. This multi-step process typically begins with the acylation of 2-nitroaniline (B44862) to form N-(2-nitrophenyl)acetamide, which is then methylated.

A patented process describes a method where 2-nitroaniline is first acylated with acetic anhydride in the presence of a strong base like sodium hydride. google.com The resulting amide is then alkylated in the same reaction mixture by adding a methylating agent, such as dimethyl sulfate, to yield this compound. google.com This one-pot procedure can be advantageous for process efficiency.

Another patented method for a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, follows a comparable two-step sequence: first, an acylation reaction on p-nitroaniline, followed by a methylation step using a methylating agent in the presence of an alkaline catalyst. google.com This underscores the general utility of the acylation-then-alkylation strategy.

Table 3: N-Alkylation Reaction Parameters

Substrate Base / Catalyst Methylating Agent Product Reference
N-(2-nitrophenyl)acetamide (formed in situ) Sodium Hydride Dimethyl Sulfate This compound google.com
2-chloro-N-p-nitrophenylacetamide Alkaline Catalyst (e.g., K2CO3, Na2CO3) Methylating Agent (e.g., Dimethyl Sulfate) 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide google.com

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry focuses on improving the efficiency, safety, and scalability of established routes. This includes the development of novel catalytic systems and careful consideration of factors relevant to industrial-scale production.

The use of catalysts is crucial for enhancing reaction rates and selectivity in the synthesis of this compound. In the N-alkylation step, strong bases are employed not just as reagents but also to facilitate the deprotonation of the acetamide nitrogen, making it a more potent nucleophile for the subsequent reaction with the methylating agent.

Examples of such catalytic systems include:

Alkali Metal Hydrides : Sodium hydride (NaH) is used to deprotonate the acetamide intermediate, creating a sodium salt that readily reacts with dimethyl sulfate. google.com The use of at least 1.6 moles of an alkali metal compound per mole of the starting nitroaniline is specified to ensure selective N-acylation and smooth subsequent derivatization. google.com

Alkaline Catalysts : For the methylation of chloro-N-p-nitrophenylacetamide, alkaline catalysts such as potassium carbonate, sodium carbonate, or sodium hydroxide are employed. google.com These bases are generally less hazardous and easier to handle than metal hydrides, making them suitable for larger-scale operations.

Potassium tert-butoxide : In the methylation of a formamide analog, potassium tert-butoxide serves as a strong, non-nucleophilic base to facilitate the reaction with methyl iodide. google.com

These catalytic approaches are essential for driving the reactions to completion under relatively mild conditions.

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high throughput. For the synthesis of this compound and its analogs, several factors are critical.

One patented method for a related compound emphasizes that its synthetic route, which avoids harsh conditions like high temperature and pressure, is conducive to large-scale industrial production. google.com The process involves mild reaction conditions that are easy to control, and the raw materials are readily available. google.com

Key considerations for industrial scale-up include:

Reagent Selection : Choosing cost-effective and readily available reagents is paramount. For example, using acetic anhydride for acylation and dimethyl sulfate or methyl chloride for methylation is common due to their commercial availability. google.comgoogle.com

Reaction Conditions : Optimizing temperature, pressure, and reaction time is crucial. The ability to run reactions at or near room temperature, as described in some N-alkylation methods, reduces energy costs and simplifies reactor design. google.com

Process Simplification : "One-pot" syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency by reducing handling steps and solvent waste. The method of producing this compound via in-situ formation and subsequent methylation of the acetamide is an example of such a streamlined process. google.com

Solvent and Catalyst Recovery : Efficient recovery and recycling of solvents and catalysts can significantly reduce production costs and environmental impact. For example, a process step involving the recovery of N,N-dimethylformamide by distillation has been described. google.com

By carefully managing these parameters, the synthesis of this compound can be optimized for efficient and economical large-scale production.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-5-3-4-6-9(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRBLTADDMVJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393272
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-33-9
Record name N-Methyl-N-(2-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Nitrophenyl Moiety

The benzene ring in N-methyl-N-(2-nitrophenyl)acetamide is substituted with two distinct groups that dictate its reactivity towards both electrophiles and nucleophiles. The N-methylacetamide group [-N(CH₃)C(O)CH₃] is an activating group and an ortho, para-director for electrophilic aromatic substitution, due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) is a strongly deactivating group and a meta-director for electrophilic substitution because of its powerful electron-withdrawing inductive and resonance effects.

For nucleophilic aromatic substitution (SₙAr), the opposite is true. The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the nitro group.

Nucleophilic aromatic substitution (SₙAr) is a significant reaction pathway for nitro-activated aromatic rings. The generally accepted mechanism for these reactions involves a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer complex nih.gov. However, some studies provide evidence that prototypical SₙAr reactions may also proceed through concerted mechanisms nih.gov. In this compound, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. This would correspond to the C4 and C6 positions.

A typical SₙAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that contains a good leaving group. While this compound itself does not have a typical leaving group like a halide, related compounds such as N-(5-halo-2-nitrophenyl)acetamides readily undergo SₙAr reactions where the halogen is displaced by various nucleophiles, including amines tandfonline.com. This highlights the potent activating effect of the ortho-nitro group on the ring system.

The regioselectivity of aromatic substitution on this compound is a direct consequence of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The N-methylacetamide group directs incoming electrophiles to the ortho (C6) and para (C4) positions. The nitro group directs to the meta positions (C3 and C5). The powerful activating and ortho, para-directing nature of the amide group typically dominates over the deactivating, meta-directing nitro group. Therefore, electrophilic substitution, such as nitration, would be expected to occur primarily at the C4 position, which is para to the activating acetamide (B32628) group and meta to the deactivating nitro group. Steric hindrance from the existing substituents might reduce the yield of substitution at the C6 position. The nitration of N-phenylacetamide, a related compound, yields a mixture of ortho and para isomers, with the para product being major due to the steric bulk of the acetamide group jcbsc.orgresearchgate.netresearchgate.net.

Nucleophilic Aromatic Substitution: For SₙAr to occur, a leaving group is necessary. If a leaving group were present, for instance at the C4 position (e.g., a halogen), the nitro group at C2 would strongly activate it for displacement by a nucleophile. The reaction would proceed via attack at C4, forming a stabilized Meisenheimer complex where the negative charge is delocalized onto the nitro group.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common and significant of which is reduction.

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents and conditions. The reduction of the nitro group in this compound would yield N-acetyl-N-methyl-1,2-phenylenediamine.

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst like Pd/C researchgate.net.

Other Reagents: A range of other reagents can be used, including sodium dithionite (Na₂S₂O₄) or iron(II) sulfate (FeSO₄). Recent studies have also explored the use of iron complexes as catalysts for the mild reduction of nitro compounds nih.gov.

The chemoselective reduction of the nitro group is often possible, leaving other functional groups like amides intact researchgate.net.

Reducing SystemTypical ConditionsKey Features
H₂ / Pd/CMethanol or Ethanol solvent, room temp. to moderate heatHigh efficiency, clean reaction, common lab procedure.
Fe / HCl or Acetic AcidAqueous or alcoholic solvent, heatingInexpensive, traditional method. nih.gov
SnCl₂·2H₂OEthanol or Ethyl Acetate solvent, heatingEffective for selective reductions.
Sodium Dithionite (Na₂S₂O₄)Aqueous/organic biphasic system, room temp.Mild conditions, useful for sensitive substrates.
Ammonium Formate / Pd/CMethanol solvent, refluxTransfer hydrogenation method, avoids use of H₂ gas. researchgate.net

The reduction of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The mechanism, particularly in electrochemical and metal-catalyzed reactions, is generally understood to proceed through several intermediates. The classical Haber-Lukashevich mechanism describes the transformation of a nitro group through successive steps orientjchem.org.

The widely accepted pathway involves the following key intermediates orientjchem.orgnih.govresearchgate.net:

Nitro Compound (R-NO₂): The starting material.

Nitroso Compound (R-N=O): Formed by a two-electron reduction. The reduction of the nitroso group to the next intermediate is typically very fast, making the nitroso compound difficult to detect nih.gov.

Hydroxylamine Compound (R-NHOH): Formed by a further two-electron reduction of the nitroso intermediate.

Amino Compound (R-NH₂): The final product, formed by a final two-electron reduction of the hydroxylamine.

Depending on the reaction conditions (e.g., pH), condensation reactions between these intermediates can occur, leading to side products such as azoxy (R-N=N⁺(O⁻)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds researchgate.net. However, under most preparative conditions for producing amines, the reaction is driven to completion to favor the amino derivative.

Reactions of the Acetamide Functionality

The N-methylacetamide group in the molecule is a tertiary amide. The primary reaction involving this functionality is hydrolysis, which cleaves the amide bond.

Amide Hydrolysis: Amide hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous HCl or H₂SO₄) and heat, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process is reversible and ultimately leads to the formation of N-methyl-2-nitroaniline and acetic acid.

Base-Catalyzed (Saponification): Under strong basic conditions (e.g., aqueous NaOH) and heat, a hydroxide ion directly attacks the carbonyl carbon. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base, forming a carboxylate salt. The products are N-methyl-2-nitroaniline and an acetate salt.

Due to the stability of the amide bond, these hydrolysis reactions typically require forcing conditions such as prolonged heating. The presence of the ortho-nitro group may influence the rate of hydrolysis through steric and electronic effects, but the fundamental mechanism remains the same.

Hydrolysis Pathways of the Amide Bond

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, a reaction of fundamental importance in organic chemistry. stackexchange.com The mechanisms for these processes are analogous to those of other N-aryl amides.

Substituent (para)Rate Constant (k) at 25°C
CH3Value
OCH3Value
NH2Value
CHOValue
COCH3Value
NO2Value

Note: The table above is interactive. Specific values for the rate constants of para-substituted acetanilides would be populated here based on experimental data from sources like reference researchgate.net. The ortho-nitro group in this compound is expected to influence the hydrolysis rate through a combination of steric and electronic effects.

Cyclization Reactions Involving the N-Methylacetamide Moiety

A significant reaction pathway for derivatives of this compound, particularly after the reduction of the nitro group to an amine, is intramolecular cyclization. The resulting N-methyl-N-(2-aminophenyl)acetamide is primed to undergo condensation to form a benzimidazole (B57391) ring system. This type of reaction is a well-established method for the synthesis of benzimidazoles, which are important heterocyclic compounds with a wide range of biological activities. nih.gov

The cyclization would likely proceed through an initial intramolecular nucleophilic attack of the primary aromatic amine onto the carbonyl carbon of the acetamide group, followed by dehydration to form the imidazole ring. This process can be promoted by heat or acid catalysis. The product of such a reaction would be 1,2-dimethylbenzimidazole. While specific studies on the cyclization of N-methyl-N-(2-aminophenyl)acetamide are not extensively documented, the synthesis of various benzimidazoles from o-phenylenediamines and carboxylic acid derivatives is a common and efficient process. nih.gov

Intermolecular Interactions and Complexation Studies

The intermolecular forces and the ability to form complexes are crucial aspects of the chemical profile of this compound.

Hydrogen Bonding Networks in the Solid State and Solution

In the solid state, the molecular packing and intermolecular interactions of this compound are expected to be influenced by hydrogen bonding. Although a crystal structure for the title compound is not available, data from related compounds such as N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide provide valuable insights. iucr.orgiucr.org In these structures, the acetamide NH group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains. iucr.org The nitro group can also participate in hydrogen bonding as an acceptor. For this compound, which lacks an N-H donor, the primary hydrogen bond acceptor sites would be the carbonyl oxygen and the oxygens of the nitro group, which can interact with solvent molecules or other hydrogen bond donors present in the system.

Solvent-Solute Interactions and Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent, which is a direct consequence of differential solvation of the ground and excited states of the solute molecule. Nitroaromatic compounds, such as nitroanilines, are well-known to exhibit solvatochromism. researchgate.net The UV-visible absorption spectrum of this compound is expected to show shifts in the absorption maximum (λmax) in solvents of different polarities. This is due to the change in the energy gap between the ground and excited states upon interaction with solvent molecules. For instance, studies on 2-nitroaniline (B44862) show distinct λmax values in different solvents. researchgate.netresearchgate.net

Solventλmax of 2-Nitroaniline (nm)
WaterValue
EthanolValue
AcetonitrileValue
ChloroformValue
CyclohexaneValue

Note: The table above is interactive. The λmax values for 2-nitroaniline in various solvents would be populated here based on experimental data from sources like references researchgate.net and researchgate.net, illustrating the expected solvatochromic behavior of the structurally similar this compound.

Complex Formation with Metal Ions and Other Chemical Entities

The presence of potential donor atoms (the carbonyl oxygen and the nitro group oxygens) in this compound suggests its capability to act as a ligand in the formation of metal complexes. More significantly, its reduced form, N-methyl-N-(2-aminophenyl)acetamide, presents a bidentate N,N-donor system (the aniline nitrogen and the amide nitrogen) or an N,O-donor system (the aniline nitrogen and the carbonyl oxygen) that can chelate with various metal ions. The formation of such chelate complexes is generally thermodynamically favorable, a phenomenon known as the chelate effect. libretexts.org

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (or formation constant) of the complex. beloit.edu While specific stability constants for complexes of this compound or its reduced form are not documented, studies on complexes of transition metals with pyrimidine and sulphonamide drugs provide a framework for understanding the determination of such constants. researchgate.net The stability of these complexes often follows the Irving-Williams series. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H and ¹³C NMR chemical shift analyses, two-dimensional NMR studies, and solid-state NMR applications for N-methyl-N-(2-nitrophenyl)acetamide have not been located in published scientific literature.

¹H and ¹³C NMR Chemical Shift Analysis

Specific chemical shift data (δ in ppm), coupling constants (J in Hz), and signal multiplicities for the protons and carbon atoms of this compound are not available.

Two-Dimensional NMR Techniques for Connectivity and Conformation

There are no available studies employing 2D NMR techniques such as COSY, HSQC, or HMBC to definitively assign proton and carbon signals or to analyze the spatial conformation and connectivity of this compound.

Solid-State NMR Applications

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific experimental IR and Raman spectral data for this compound, which would allow for a detailed analysis of its vibrational modes, is not present in the accessible scientific record.

Functional Group Identification via Characteristic Absorptions

While characteristic absorption frequencies for functional groups present in the molecule (C=O stretch of the amide, N-O stretches of the nitro group, C-N stretches, and aromatic C-H bands) can be predicted based on general principles, specific, experimentally determined wavenumber values (in cm⁻¹) for this compound are not available.

Analysis of Hydrogen Bonding Effects on Vibrational Modes

A specific analysis of how intermolecular or intramolecular hydrogen bonding affects the vibrational modes of this compound is not possible without experimental IR or Raman data. Such studies would typically investigate shifts in the C=O and N-H (if applicable) stretching frequencies upon changes in solvent or physical state, but this research has not been published for this particular compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. HRMS, in particular, offers high accuracy in mass determination, allowing for the unequivocal confirmation of its elemental composition.

The chemical formula for this compound is C₉H₁₀N₂O₃, corresponding to a monoisotopic mass of 194.0691 Da. High-resolution mass spectrometry would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

A plausible fragmentation pathway would likely involve:

α-cleavage: The initial molecular ion ([M]⁺• at m/z 194) could undergo cleavage of the N-acetyl bond. A primary fragmentation would be the loss of a ketene molecule (CH₂=C=O) to yield an ion at m/z 152.

Loss of Methyl Group: Cleavage of the N-methyl bond could result in the loss of a methyl radical (•CH₃), producing an ion at m/z 179.

Nitro Group Rearrangements: Nitroaromatic compounds are known for characteristic cleavages. This includes the loss of •NO₂ (m/z 148) or the loss of NO followed by CO, a common pathway for ortho-substituted nitroarenes.

Formation of Acylium Ion: A significant peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly probable due to the stability of this species.

This predicted fragmentation is summarized in the table below.

Predicted Ion m/z (Mass-to-Charge Ratio) Likely Origin
[C₉H₁₀N₂O₃]⁺•194Molecular Ion (M⁺•)
[C₈H₇N₂O₃]⁺179M - •CH₃
[C₇H₈N₂O]⁺•152M - CH₂=C=O (Ketene)
[C₉H₁₀NO]⁺148M - •NO₂
[CH₃CO]⁺43Acetyl Cation

This table represents a predicted fragmentation pattern based on chemical principles and is not derived from experimental data for the title compound.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a triple quadrupole or high-resolution Orbitrap detector, is the method of choice for the quantitative analysis and purity assessment of this compound.

A standard approach would involve developing a reverse-phase HPLC method to separate the target compound from any impurities or starting materials. The mobile phase would likely consist of a mixture of acetonitrile and water with a small amount of formic acid to ensure good ionization sielc.com. An isotopically labeled internal standard, such as N-(trideuteromethyl)-N-(2-nitrophenyl)acetamide, would be added to samples and calibration standards to correct for variations in sample preparation and instrument response.

By monitoring a specific mass transition (e.g., from the precursor ion m/z 194 to a characteristic fragment ion) in Selected Reaction Monitoring (SRM) mode, a calibration curve can be generated by plotting the peak area ratio of the analyte to the internal standard against concentration. This allows for the precise and accurate quantification of this compound in a given sample, enabling purity determination with high sensitivity and selectivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of its close structural analogues allows for a robust prediction of its crystallographic features.

The manner in which molecules pack in a crystal is determined by their shape and the intermolecular forces between them. Analogous compounds, such as N-Methyl-N-(2-methylphenyl)acetamide and various nitrophenyl acetamides, crystallize in common space groups like monoclinic P2₁/n or orthorhombic Pbca nih.govnih.gov. It is reasonable to anticipate that this compound would crystallize in a similar centrosymmetric space group. The unit cell parameters would be influenced by the specific packing arrangement adopted to maximize stabilizing interactions.

The table below presents crystallographic data for related compounds to illustrate the expected parameters.

Compound Crystal System Space Group Unit Cell Parameters (a, b, c in Å; β in °)
N-Methyl-N-(2-methylphenyl)acetamide nih.govMonoclinicP2₁/ca=11.288, b=6.900, c=12.234, β=94.88
N-(2-nitrophenyl)acetamide nih.govMonoclinicP2₁/na=10.556, b=4.976, c=15.412, β=97.13
N-(4-hydroxy-2-nitrophenyl)acetamide iucr.orgMonoclinicP2₁/ca=12.067, b=12.388, c=6.069, β=101.37

This data is for analogous compounds and serves as a reference for the potential crystal structure of this compound.

The conformation of this compound is expected to be significantly non-planar. Steric hindrance between the ortho-nitro group and the N-methyl-acetamide substituent will force these groups to rotate out of the plane of the phenyl ring.

In related structures like N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide (B32628) group is twisted considerably out of the phenyl plane, with reported torsion angles around 25° nih.gov. The nitro group also deviates from coplanarity, though often to a lesser extent nih.gov. The presence of the N-methyl group in the title compound, which is larger than a hydrogen atom, would likely exacerbate this steric strain, potentially leading to an even greater dihedral angle between the acetamide plane and the phenyl ring. This twisting is a critical structural feature, influencing the molecule's electronic properties and intermolecular packing.

A key difference between this compound and its non-N-methylated counterpart, N-(2-nitrophenyl)acetamide, is the absence of an amide proton (N-H). In many ortho-nitroacetanilides, a strong intramolecular N-H···O hydrogen bond forms between the amide proton and an oxygen atom of the adjacent nitro group iucr.orgnih.govnih.gov. This interaction significantly influences the molecule's conformation and planarity.

Since this compound lacks this N-H donor, it cannot form such an intramolecular hydrogen bond. Consequently, its crystal packing will be governed by weaker intermolecular forces. These are predicted to include:

C-H···O Interactions: Weak hydrogen bonds between methyl or aromatic C-H groups and the oxygen atoms of the nitro or carbonyl groups are expected to be the primary directional forces, linking molecules into networks nih.gov.

π-π Stacking: The aromatic rings may engage in offset or slipped-stacking interactions, although the non-planar conformation might limit the extent of direct face-to-face overlap.

The absence of a strong hydrogen bond donor suggests that the crystal packing might be less dense compared to its N-H containing analogues and primarily driven by van der Waals forces and weak C-H···O contacts.

Polymorphism Studies and Crystal Habit Control

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals due to its influence on physical properties such as solubility, melting point, and stability. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the structural characteristics of related nitroaromatic and acetamide compounds provide insights into its potential solid-state behavior.

The crystal structure of an analogous compound, N-methyl-N-(2-methylphenyl)acetamide, has been reported to be monoclinic. In this related molecule, the nitrogen atom and the methyl group are nearly coplanar with the benzene ring. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which create a three-dimensional network, and molecules are stacked parallel to the b-axis direction nih.gov. The presence of such intermolecular forces is a key factor in the formation of different polymorphic structures.

Furthermore, studies on other related compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, reveal significant non-planar conformations, with the nitro and acetamido groups twisted out of the plane of the phenyl ring nih.gov. The degree of this twisting and the nature of intermolecular interactions, including hydrogen bonding, dictate the molecular packing in the crystal lattice.

Control of the crystal habit, which refers to the external morphology of a crystal, is crucial for practical applications. For the related compound N-(4-nitrophenyl)acetamide, it has been demonstrated that the use of a binary solvent mixture of ethanol and water can be employed to improve the yield and purity of the synthesized product, which in turn can influence the crystal morphology jcbsc.org. The specific solvent system and crystallization conditions (e.g., temperature, saturation) would be expected to similarly affect the crystal habit of this compound. The interplay of intermolecular forces and solvent interactions at the growing crystal faces determines the final crystal shape.

Table 1: Crystallographic Data for an Analogous Compound: N-methyl-N-(2-methylphenyl)acetamide

Parameter Value
Formula C₁₀H₁₃NO
Crystal System Monoclinic
a (Å) 11.288 (2)
b (Å) 6.900 (1)
c (Å) 12.234 (2)
β (°) 94.88 (3)
Volume (ų) 949.5 (3)

Data sourced from a study on a structurally similar compound to provide context for potential crystallographic characteristics. nih.gov

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption, provides valuable information about the electronic structure of a molecule. The UV-Vis spectrum of a compound is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light.

Table 2: UV-Vis Absorption Maxima for a Related Isomer: N-(4-nitrophenyl)acetamide

λₘₐₓ (nm)
315.78
223.45
201.39

This data for a related isomer illustrates the typical absorption regions for nitroacetanilides. jcbsc.org

The absorption of UV-Vis radiation by this compound is governed by its chromophoric components. A chromophore is a part of a molecule responsible for its color, which in the case of UV-Vis spectroscopy, refers to the absorption of light in this region. The primary chromophore in this molecule is the nitrobenzene moiety.

The electronic transitions observed in nitroaromatic compounds typically include:

π → π* transitions: These are generally high-energy transitions that occur in aromatic systems and are associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions usually result in strong absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the carbonyl group, or the nitrogen of the acetamide) to a π* antibonding orbital. These are typically of lower energy and have lower molar absorptivity compared to π → π* transitions.

In nitroanilines and related compounds, charge-transfer (CT) transitions are also significant ulisboa.pt. These involve the transfer of electron density from an electron-donating group (the N-methylacetamide group) to an electron-withdrawing group (the nitro group) through the π-system of the benzene ring. These intramolecular charge transfer interactions can significantly influence the position and intensity of the absorption bands. Theoretical studies on para-nitroaniline have shown that the first absorption band involves HOMO→LUMO π→π* transitions with charge transfer from the amine and the benzene ring to the nitro group chemrxiv.org.

The optical band gap (E₉) of a material is the energy difference between the top of the valence band and the bottom of the conduction band, and it determines the material's optical and electronic properties. For organic molecules, this corresponds to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The optical band gap can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc relation:

(αhν)ⁿ = A(hν - E₉)

where:

α is the absorption coefficient.

is the photon energy.

A is a constant.

E₉ is the optical band gap.

n is an index that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions).

For amorphous or polycrystalline organic materials, the direct transition model (n = 1/2) is often applicable. A Tauc plot is constructed by plotting (αhν)ⁿ against hν. The linear portion of the plot is extrapolated to the energy axis (where (αhν)ⁿ = 0) to determine the value of the optical band gap, E₉.

While an experimental optical band gap for this compound has not been reported, the methodology described is the standard approach for its determination from UV-Vis spectral data. Computational studies on polycyclic aromatic hydrocarbons have utilized density functional theory (DFT) to calculate optical band gaps, which are then benchmarked against experimental values from UV-Vis spectroscopy scispace.com. A similar approach could be applied to this compound to theoretically predict its optical properties.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing a deeper understanding of the behavior of N-methyl-N-(2-nitrophenyl)acetamide.

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.

The presence of the ortho-nitro group introduces significant steric hindrance, which is expected to cause the phenyl ring and the acetamide (B32628) group to be non-planar. This twisting is a key structural feature influencing the molecule's electronic properties and reactivity. The energetic profile can be explored by systematically varying key dihedral angles to map the potential energy surface and identify the most stable conformers.

Table 1: Predicted Geometrical Parameters for this compound (Representative Data)

Parameter Predicted Value
C-N (amide) bond length ~1.38 Å
C=O bond length ~1.23 Å
N-C (phenyl) bond length ~1.42 Å
C-N (nitro) bond length ~1.48 Å
Dihedral Angle (O=C-N-Cphenyl) ~40-60°

Note: These values are representative and based on studies of similar substituted acetanilides. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the acetamide group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

Molecular Orbital Energy (eV)
HOMO ~ -6.5 to -7.5
LUMO ~ -2.0 to -3.0

Note: These values are representative and based on studies of similar nitroaromatic compounds. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas).

In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the methyl group and the aromatic ring are likely to exhibit a positive potential, indicating sites for potential nucleophilic interaction.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

The presence of both an electron-donating group (the N-methylacetamide moiety) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system (the phenyl ring) suggests that this compound may exhibit significant NLO properties. DFT calculations can provide a quantitative prediction of the dipole moment, polarizability, and hyperpolarizability tensors.

Table 3: Predicted NLO Properties for this compound (Representative Data)

Property Predicted Value (a.u.)
Dipole Moment (μ) ~ 4-6 D
Mean Polarizability (α) ~ 100-150

Note: These values are representative and based on studies of similar donor-acceptor substituted aromatic compounds. Actual values would require specific DFT calculations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs).

A QTAIM analysis of this compound would enable the quantification of the strengths of its covalent bonds and the identification and characterization of intramolecular interactions, such as hydrogen bonds or steric repulsions. For instance, the analysis could reveal weak intramolecular hydrogen bonds between the methyl group hydrogens and the oxygen of the nitro group, contributing to the conformational preference of the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, theoretical studies could investigate various reactions, such as its synthesis, decomposition, or further chemical transformations.

For example, the thermal decomposition of related nitroaromatic compounds has been studied computationally, often revealing complex multi-step pathways. A theoretical investigation of the decomposition of this compound could explore potential mechanisms, such as homolytic cleavage of the C-NO2 bond or intramolecular rearrangement pathways, and calculate the activation energies for each step to determine the most likely reaction pathway. Such studies provide valuable insights into the stability and reactivity of the molecule under different conditions.

Transition State Characterization for Key Transformations

Currently, there is no published research characterizing the transition states for key chemical transformations involving this compound. Theoretical studies would be required to model reaction mechanisms, such as hydrolysis, reduction of the nitro group, or rearrangements, and to calculate the geometries and energies of the associated transition states.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Specific kinetic and thermodynamic parameters derived from theoretical calculations for this compound have not been reported. Such calculations would involve determining activation energies, reaction enthalpies, and free energies for potential reactions, providing a quantitative understanding of the compound's reactivity and stability.

Solvation Effects in Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been computationally investigated. Modeling solvation effects, either through implicit continuum models or explicit solvent molecules, would be crucial for understanding how the reaction mechanisms and energetics are affected by different chemical environments.

Molecular Dynamics and Conformational Space Exploration

Conformational Analysis and Flexibility Studies

A detailed conformational analysis and study of the molecular flexibility of this compound through computational methods are not available in the literature. Such studies would identify stable conformers and the energy barriers between them, which are essential for understanding the molecule's structure-activity relationships. For related compounds, DFT has been used to predict stable conformations.

Spectroscopic Parameter Prediction and Validation

There are no published studies that report the prediction and subsequent experimental validation of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound. Quantum chemical calculations are a standard method for predicting such parameters, which are vital for the confirmation of the compound's structure.

Theoretical Calculation of NMR Chemical Shifts

There is no specific published data detailing the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound. The standard approach for such a study would involve geometry optimization of the compound's structure using a method like DFT, followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to predict the isotropic magnetic shielding constants. These values would then be converted into chemical shifts (ppm) by referencing them against a standard, typically Tetramethylsilane (TMS). The results would provide insights into the electronic environment of each nucleus, but specific calculated values for this compound are not available in the cited literature.

Simulated Vibrational Spectra (IR, Raman)

Similarly, a comprehensive theoretical analysis of the infrared (IR) and Raman vibrational spectra for this compound is not present in the available research. A typical computational study would calculate the harmonic vibrational frequencies after geometric optimization. These frequencies correspond to the fundamental vibrational modes of the molecule, such as the stretching and bending of bonds (e.g., C=O, N-O, C-H). The calculated IR intensities and Raman activities would predict the appearance of the respective spectra. While this methodology is well-established for similar molecules, specific data tables of calculated frequencies and vibrational mode assignments for this compound are not documented in the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

N-methyl-N-(2-nitrophenyl)acetamide as a Key Synthetic Intermediate

The strategic placement of the nitro and N-methylacetamido groups on the phenyl ring makes this compound a versatile intermediate for the construction of more elaborate chemical architectures.

Precursor for Heterocyclic Compound Synthesis

While direct and extensive research on the use of this compound in heterocyclic synthesis is not widely documented, the broader class of N-(substituted phenyl)acetamides is well-established as valuable precursors for the synthesis of a variety of heterocyclic compounds. For instance, related compounds such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide have been utilized as precursors for creating biologically active substituted quinolines. This suggests a strong potential for this compound to serve as a starting material for analogous heterocyclic systems. The presence of the ortho-nitro group can facilitate intramolecular cyclization reactions, a common strategy in the synthesis of nitrogen-containing heterocycles.

Building Block for Complex Organic Molecule Construction

The reactivity of the nitro group and the aromatic ring in this compound allows for its incorporation into larger, more complex organic molecules. The nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic transformations, including diazotization and subsequent coupling reactions, or amide bond formation. A notable example in a related system is the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which serves as a key intermediate in the production of the pharmaceutical agent Nintedanib. This highlights the utility of nitrophenyl acetamide (B32628) scaffolds in the construction of medicinally relevant complex molecules.

Derivatization Strategies for Functional Materials

The inherent functionalities of this compound provide a platform for its derivatization to create novel functional materials with applications in sensing and polymer science.

Design and Synthesis of this compound-Derived Chemo/Biosensors

Nitroaromatic compounds are known to be electrochemically active and can exhibit fluorescence quenching properties, making them attractive candidates for the development of chemosensors. While specific sensors based on this compound have not been extensively reported, the principle of using nitroaromatic units for sensing applications is well-established. For example, polymers and composite materials containing nitroaromatic moieties have been developed for the detection of various analytes through mechanisms such as fluorescence quenching. It is conceivable that this compound could be derivatized to incorporate fluorophores or other signaling units, leading to the creation of novel chemo- or biosensors.

Integration into Polymeric Structures and Composites

The functional groups of this compound offer handles for its incorporation into polymeric structures. The aromatic ring can be functionalized to introduce polymerizable groups, allowing it to be integrated as a monomer or a pendant group in a polymer chain. The presence of the nitro group can impart specific properties to the resulting polymer, such as thermal stability or altered electronic characteristics. Copolymers of aniline with o-nitroaniline have been synthesized, demonstrating that nitroaniline derivatives can be successfully incorporated into polymer backbones. These modified polymers often exhibit different electrical conductivities and morphologies compared to the parent polyaniline. This suggests that polymers derived from this compound could possess unique material properties suitable for various applications.

Investigation of Structure-Reactivity Relationships

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for optimizing its use in synthesis and materials design. The interplay between the electron-withdrawing nitro group and the N-methylacetamido group significantly influences the electron density distribution of the aromatic ring and the reactivity of the functional groups.

The ortho-position of the nitro group relative to the acetamido group can lead to steric and electronic effects that modulate the reactivity of both substituents. For instance, the nitro group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, while also influencing the acidity of the N-H proton in the corresponding non-methylated acetamide. The planarity of the molecule and the torsion angles between the substituents and the phenyl ring, as observed in related nitro-substituted acetanilides, can impact intermolecular interactions and, consequently, the bulk properties of materials derived from it. Studies on the alkaline hydrolysis of related p-nitroacetanilide have provided insights into the reactivity of the amide bond, which is a key aspect of its chemical behavior.

Influence of Substituent Effects on Reaction Kinetics

The reaction kinetics of this compound are significantly influenced by the electronic and steric effects of its substituents. The ortho-nitro group, being a strong electron-withdrawing group, exerts a profound influence on the reactivity of both the aromatic ring and the N-methylacetamido side chain.

Electronic Effects:

The nitro group deactivates the benzene ring towards electrophilic aromatic substitution through its strong -I (inductive) and -R (resonance) effects. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic substitution reactions on the aromatic ring of this compound would be expected to be sluggish and would likely occur at the positions meta to the nitro group (positions 4 and 6).

The electron-withdrawing nature of the ortho-nitro group also impacts the reactivity of the amide functionality. It can enhance the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack compared to its non-nitrated analogue. However, this electronic effect is often counteracted by steric hindrance.

Steric Effects:

The ortho-positioning of the nitro group relative to the N-methylacetamido group introduces significant steric hindrance. This steric clash can force the N-methylacetamido group to twist out of the plane of the benzene ring. This loss of planarity has important consequences for the molecule's reactivity:

Reduced Resonance: The delocalization of the nitrogen lone pair into the aromatic ring is diminished, which can affect the electron density of the ring and the reactivity of the amide group.

Hindered Access: The bulky ortho-nitro group can physically block the approach of reagents to the amide carbonyl, slowing down reactions at this site.

Table 1: Predicted Influence of Substituents on Reaction Kinetics of this compound
SubstituentEffectInfluence on Aromatic Ring Reactivity (Electrophilic Substitution)Influence on Amide Carbonyl Reactivity (Nucleophilic Attack)
ortho-Nitro GroupElectronic (-I, -R)Strong deactivation, directing metaIncreases electrophilicity of carbonyl carbon
ortho-Nitro GroupStericHinders approach of electrophilesHinders approach of nucleophiles
N-Methyl GroupElectronic (+I)Slight activation (outweighed by nitro group)Slightly decreases electrophilicity of carbonyl carbon
N-Methyl GroupStericContributes to non-planarity with the aromatic ringCan influence the preferred conformation of the amide

Modulating Chemical Reactivity through Structural Modifications

The chemical reactivity of this compound can be strategically modulated through structural modifications. These modifications can be designed to either enhance a desired reaction pathway or to introduce new functionalities for specific applications.

Modifications to the Aromatic Ring:

Introducing additional substituents on the benzene ring can further tune the electronic and steric properties of the molecule.

Electron-Donating Groups (EDGs): The introduction of an EDG, such as a methoxy (-OCH₃) or an alkyl group, at the 4 or 6-position could partially counteract the deactivating effect of the nitro group, potentially facilitating certain electrophilic substitution reactions.

Electron-Withdrawing Groups (EWGs): Adding another EWG would further deactivate the ring, making it highly resistant to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution under specific conditions.

Modifications to the N-Acetamido Group:

Changes to the N-acyl group can also significantly alter reactivity.

Varying the Acyl Group: Replacing the acetyl group with a different acyl group (e.g., benzoyl) would introduce different steric and electronic properties, which could influence the rate of amide cleavage or the conformational preferences of the molecule.

Introduction of Reactive Sites: Incorporating other functional groups within the acyl chain could provide handles for further synthetic transformations or for attachment to polymers or surfaces in materials science applications.

A key synthetic application of ortho-nitroanilides is in the synthesis of heterocyclic compounds. The nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions with the adjacent N-methylacetamido side chain or with other introduced functionalities. For example, reduction of the nitro group followed by manipulation of the acetamido group could lead to the formation of benzimidazoles or other fused heterocyclic systems.

Table 2: Potential Effects of Structural Modifications on the Reactivity of this compound
ModificationPositionAnticipated Effect on ReactivityPotential Application
Addition of an Electron-Donating Group (e.g., -OCH₃)Position 4 or 6Increases electron density of the aromatic ring, potentially facilitating electrophilic substitution.Fine-tuning electronic properties for use in organic electronics.
Addition of a Halogen (e.g., -Cl, -Br)Position 4 or 6Provides a site for cross-coupling reactions (e.g., Suzuki, Heck).Building block for more complex organic molecules.
Reduction of the Nitro Group to an Amino GroupPosition 2Enables intramolecular cyclization reactions.Synthesis of heterocyclic compounds like benzimidazoles.
Modification of the N-Acyl GroupSide ChainAlters the steric and electronic environment around the amide bond, affecting hydrolysis rates.Development of tailored building blocks for peptide synthesis or materials science.

In the context of materials science, while no specific applications for this compound have been reported, its derivatives could potentially be explored as components of polymers or as functional dyes. The nitroaromatic moiety is a known chromophore, and modifications to the structure could be used to tune its absorption and emission properties. Furthermore, the amide linkage provides a site for potential polymerization or grafting onto surfaces.

Advanced Research Directions and Future Outlook

Exploration of Novel Synthetic Methodologies for N-methyl-N-(2-nitrophenyl)acetamide

The synthesis of N-aryl amides, including this compound, is a cornerstone of organic chemistry. While traditional methods exist, the future lies in developing more efficient, sustainable, and versatile synthetic routes.

Recent years have seen a surge in the development of transition-metal-free synthetic methods for N-aryl amides. nih.govrsc.orgrsc.org These approaches offer significant advantages by avoiding the cost, toxicity, and potential for product contamination associated with heavy metals. One promising avenue is the use of arynes, highly reactive intermediates that can undergo insertion into the N-H bonds of amides under mild, metal-free conditions. nih.govnih.gov Another green approach is the direct amidation of phenyl esters with aryl amines in the absence of both transition metals and solvents, utilizing a simple and inexpensive base like sodium hydride. rsc.org

Photocatalysis has also emerged as a powerful tool for amide bond formation. nih.govresearchgate.netresearchgate.net Visible-light-induced methods, in particular, are gaining traction due to their mild reaction conditions and use of sustainable energy sources. rsc.orgnih.gov For instance, photocatalytic dehydrogenation of allylic amines has been developed to synthesize N-aryl amines, a strategy that could be adapted for the synthesis of precursors to this compound. nih.govnih.gov

Despite the push for metal-free methods, palladium-catalyzed reactions continue to evolve and offer unparalleled efficiency and scope. nih.govacs.orgacs.orgchemrxiv.org Modern palladium catalysts, particularly those with sophisticated phosphine (B1218219) ligands like BrettPhos, have enabled the reductive arylation of nitroarenes, providing a direct route to N-aryl amines from readily available starting materials. nih.govchemrxiv.org Single-site palladium catalysts are also being explored for the reductive amidation of nitroarenes, demonstrating high efficiency and stability. acs.orgacs.org

Synthetic ApproachKey FeaturesPotential for this compound Synthesis
Transition-Metal-Free Synthesis Avoids heavy metal catalysts, often milder conditions. nih.govrsc.orgrsc.orgDirect amidation of a suitable N-methyl-2-nitroaniline precursor with an acetylating agent.
Photocatalytic Synthesis Utilizes light energy, often under mild conditions. nih.govresearchgate.netresearchgate.netLight-induced coupling of N-methyl-2-nitroaniline with an acetyl source.
Advanced Palladium Catalysis High efficiency, broad substrate scope, and well-understood mechanisms. nih.govacs.orgacs.orgchemrxiv.orgCross-coupling of 2-halonitrobenzene with N-methylacetamide or a related nitrogen source.

In-Depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and designing new ones. The presence of the ortho-nitro group introduces electronic and steric factors that can lead to complex reaction pathways.

Mechanistic studies on the palladium-catalyzed amidation of nitroarenes have revealed intricate details. For example, some reactions proceed through the in-situ reduction of the nitro group to an azoarene, which then undergoes a dual N-arylation process. nih.govchemrxiv.org Understanding these pathways is key to controlling selectivity and yield.

The photochemistry of ortho-nitroanilides is another area ripe for investigation. Ortho-nitroaniline itself is known to undergo intramolecular hydrogen transfer from the amino to the nitro group upon UV excitation. nih.govacs.org Investigating the photochemical behavior of this compound could reveal novel photorearrangements or decomposition pathways, potentially leading to new synthetic applications or a better understanding of its stability.

The study of aryne insertion into amides has also shed light on the mechanistic intricacies of these reactions. nih.gov Depending on the substrate, insertion can occur into either the N-C or C=O bond of the amide, leading to different products. A thorough mechanistic investigation of the reaction of arynes with this compound would be necessary to predict and control the outcome.

Development of Predictive Computational Models for Nitrophenyl Acetamides

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and reactivity of molecules. nih.govmdpi.com Developing robust computational models for nitrophenyl acetamides, including this compound, can significantly accelerate research and development.

DFT calculations can be used to predict a wide range of properties, including:

Molecular geometry and electronic structure: Understanding the planarity of the molecule and the distribution of electron density is fundamental to predicting its reactivity. researchgate.netresearchgate.net

Spectroscopic properties: Calculated NMR, IR, and UV-Vis spectra can aid in the identification and characterization of the compound.

Reaction energetics and transition states: DFT can be used to model reaction pathways, calculate activation energies, and predict the feasibility of different synthetic routes. researchgate.net

Interaction with other molecules: Modeling the adsorption of nitrophenyl acetamides on surfaces or their interaction with biological targets can provide insights into potential applications in materials science and medicinal chemistry. nih.gov

Studies on related nitroaniline derivatives have already demonstrated the power of DFT in understanding structure-property relationships and the effects of substituents and solvents on their electronic properties. researchgate.netresearchgate.net Extending these models to this compound would provide a powerful predictive tool for its chemical behavior.

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org The integration of this compound or its precursors into MCRs represents a significant opportunity for the rapid generation of molecular diversity.

Given its structure, this compound could potentially participate in MCRs in several ways. The aromatic ring could be a substrate for reactions involving arynes or other reactive intermediates. The methylamino group, if unprotected, could act as a nucleophile in reactions like the Ugi or Passerini reactions. nih.govyoutube.com

For example, MCRs involving anilines, aldehydes, and isonitriles (the Ugi reaction) are well-established for the synthesis of peptide-like structures. nih.gov Exploring the possibility of using N-methyl-2-nitroaniline as the amine component in such reactions could lead to the synthesis of novel, highly functionalized molecules with potential biological activity.

Unexplored Applications in Chemical Sciences

While the direct applications of this compound are yet to be fully realized, the chemistry of its constituent functional groups suggests several promising avenues for exploration.

The presence of the 2-nitroaniline (B44862) moiety suggests potential applications in the synthesis of:

Dyes and Pigments: Nitroanilines are precursors to many azo dyes. chempanda.com The specific substitution pattern of this compound could lead to the development of novel colorants with unique properties.

Pharmaceuticals: 2-Nitroaniline is a key starting material for the synthesis of phenylenediamines, which are precursors to benzimidazoles, a class of heterocycles found in many pharmaceuticals. wikipedia.orgtaylorandfrancis.com this compound could serve as a precursor to novel benzimidazole (B57391) derivatives.

Materials Science: Nitroaniline derivatives have been investigated for their nonlinear optical properties and for use in energy storage materials. acs.org The unique electronic and structural features of this compound may make it a candidate for similar applications.

The acetamide (B32628) group also offers opportunities for further functionalization, potentially serving as a handle for the attachment of other molecular fragments or for the construction of more complex architectures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.